BenchChemオンラインストアへようこそ!

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide

Chiral intermediate synthesis Amyloid-beta inhibitor precursor Enantioselective ether cleavage

(+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9, CID is a chiral 2-aminotetralin-derived tertiary acetamide with molecular formula C15H21NO2 and molecular weight 247.33 g·mol⁻¹. The compound features a 6-methoxy-substituted 1,2,3,4-tetrahydronaphthalene core bearing an N,N-dimethylacetamide side chain at the 2-position; the (+)-designation denotes a single, defined enantiomer.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 212572-39-9
Cat. No. B3115909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide
CAS212572-39-9
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OC
InChIInChI=1S/C15H21NO2/c1-16(2)15(17)9-11-4-5-13-10-14(18-3)7-6-12(13)8-11/h6-7,10-11H,4-5,8-9H2,1-3H3
InChIKeyQCDZWYSSEKCHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9): Core Identity and Procurement Baseline


(+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9, CID 23496241) is a chiral 2-aminotetralin-derived tertiary acetamide with molecular formula C15H21NO2 and molecular weight 247.33 g·mol⁻¹ [1]. The compound features a 6-methoxy-substituted 1,2,3,4-tetrahydronaphthalene core bearing an N,N-dimethylacetamide side chain at the 2-position; the (+)-designation denotes a single, defined enantiomer. Computed physicochemical properties include XLogP3-AA = 2.4, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a predicted boiling point of 395.3 ± 35.0 °C [1]. The compound is listed as a research-use-only specialty chemical by multiple vendors with certified purity typically in the 96–98% range .

Why Generic Substitution Fails for (+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9): The Consequence of Ignoring Chirality and Side-Chain Identity


Superficial structural similarity among 6-methoxy-tetralin-acetamides conceals critical differences that render generic interchange scientifically unsound. The (+)-enantiomer (CAS 212572-39-9) is specifically named in patent claims as the substrate for a selective ether-cleavage reaction that yields (+)-N,N-dimethyl-(6-hydroxy-2-tetralin)acetamide, a transformation on which downstream pharmacologically active amine derivatives depend [1]. Substituting the racemate introduces the (−)-enantiomer, which may not undergo the same enzymatic or chemical transformations with equivalent stereochemical fidelity. Similarly, replacing the N,N-dimethylamide with an N,N-diethylamide (CAS 212573-11-0) or substituting the 6-methoxy with a 6-biphenylmethoxy group (CAS 212572-59-3) alters molecular weight, lipophilicity, and receptor-interaction geometry [2]. These differences propagate into divergent synthetic yields, chiral purity of downstream products, and ultimately pharmacological profiles, making blind substitution a source of irreproducible results and failed regulatory compliance [1].

Quantitative Differentiation Evidence for (+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9): Head-to-Head Comparator Data


Chiral Identity as a Patent-Specified Intermediate: (+)-Enantiomer vs. Racemate in Selective Ether Cleavage (US 6,784,314)

In US Patent 6,784,314, the (+)-enantiomer of N,N-dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9) is explicitly claimed as the substrate for a selective ether-cleavage reaction that produces (+)-N,N-dimethyl-(6-hydroxy-2-tetralin)acetamide [1]. The patent describes this transformation as a key step in the synthesis of amine derivatives that inhibit amyloid-β protein production and secretion. The racemic mixture is not claimed for this selective transformation, implying that enantiomeric identity is critical for the desired reaction outcome. The downstream product, (+)-6-(4-biphenylyl)methoxy-2-[2-(N,N-dimethylamino)ethyl]tetralin hydrochloride monohydrate (claimed in US 6,613,805), has demonstrated pharmacological activity in amyloid-β inhibition models [2]. No equivalent patent claims exist for the racemate or the (−)-enantiomer, establishing the (+)-form as the required starting material for this pharmaceutical synthetic route.

Chiral intermediate synthesis Amyloid-beta inhibitor precursor Enantioselective ether cleavage

Molecular Weight and Lipophilicity Differentiation from the 6-Biphenylmethoxy Analog (CAS 212572-59-3)

The target compound (C15H21NO2, MW 247.33, XLogP3-AA = 2.4) [1] differs markedly from the 6-biphenylmethoxy analog, 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide (CAS 212572-59-3; C27H29NO2, MW 399.52) . The 152-Da increase in molecular weight and the addition of a bulky, hydrophobic biphenyl moiety substantially alter solubility, membrane permeability, and protein-binding characteristics. In SERM-intermediate applications, the 6-methoxy compound (CAS 212572-39-9) serves as an upstream precursor that can be selectively O-dealkylated to the 6-hydroxy derivative, whereas the 6-biphenylmethoxy analog represents a later-stage intermediate that cannot undergo the same selective ether cleavage due to the absence of a cleavable methyl ether [2]. These differences dictate mutually exclusive roles in synthetic routes: one cannot substitute for the other without redesigning the entire synthetic sequence.

Physicochemical property comparison SERM intermediate Drug-likeness parameters

Certified Enantiomeric Purity vs. Racemic or Unspecified Stereochemistry: Vendor Specification Comparison

Commercially available (+)-N,N-dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9) is supplied with certified purity specifications of 96% (AKSci) and 98% (Leyan) . In contrast, when the racemic mixture is listed by suppliers, no stereochemical purity specification is provided, and standard analytical certificates typically report only chemical purity without enantiomeric excess (ee) determination . The (+)-designation on CAS 212572-39-9 explicitly communicates a defined absolute configuration, whereas the racemate (often listed under the same base name without stereochemical prefix) contains a 1:1 mixture of enantiomers. For users operating under GLP or GMP guidelines, or those reproducing patent-protected synthetic routes that specify the (+)-enantiomer, this documented stereochemical identity is a procurement prerequisite that the racemate cannot satisfy [1].

Chiral purity specification Procurement quality control Enantiomeric excess

Differentiation from the Ketone Precursor: Synthetic Role of the Reduced Tetralin vs. the 1-Oxo Intermediate

The target compound is the reduced (methylene-bridge) form of the tetralin ring, whereas N,N-dimethyl-(6-methoxy-1-oxo-2-tetralin)acetamide (the 1-oxo analog) is the immediate ketone precursor in the Takeda synthetic route [1]. In US Patent 6,784,314, the 1-oxo compound is reduced with sodium borohydride to yield the target compound, which then undergoes selective O-demethylation to the 6-hydroxy derivative [1]. The 1-oxo compound cannot directly enter the O-demethylation step because the ketone group would undergo competing reduction or side reactions under the ether-cleavage conditions. This establishes the two compounds as sequential, non-interchangeable intermediates: the 1-oxo compound must first be reduced to the target compound before further elaboration. Failure to recognize this sequential dependency results in selecting the incorrect starting material for downstream transformations.

Synthetic intermediate differentiation Reduction state Takeda patent route

Optimal Application Scenarios for (+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide (CAS 212572-39-9) Based on Quantitative Evidence


Chiral Intermediate for Amyloid-β Inhibitor Synthesis (Takeda Patent Route)

The (+)-enantiomer is the required substrate for the selective O-demethylation step that yields (+)-N,N-dimethyl-(6-hydroxy-2-tetralin)acetamide, a key intermediate en route to (+)-6-(4-biphenylyl)methoxy-2-[2-(N,N-dimethylamino)ethyl]tetralin hydrochloride monohydrate, a compound claimed to inhibit amyloid-β protein production and secretion [1][2]. Research groups or CDMOs synthesizing this class of compounds must source CAS 212572-39-9 rather than the racemate or the ketone precursor to ensure compliance with the patented synthetic sequence and to avoid stereochemical impurities in the final active pharmaceutical ingredient.

Enantioselective Structure-Activity Relationship (SAR) Studies on Tetralin-Based GPCR Ligands

The compound's chiral tetralin scaffold with a 6-methoxy substituent and a tertiary acetamide side chain makes it a valuable enantiopure building block for exploring stereochemical determinants of receptor binding at melatonin, serotonin, or dopamine receptor subtypes. The defined (+)-configuration allows SAR studies to correlate absolute stereochemistry with binding affinity or functional activity, avoiding the confounding effects of racemic mixtures where the (−)-enantiomer may exhibit antagonistic or off-target activity [1][2]. The documented purity (96–98%) and enantiomeric identity support reproducible pharmacological profiling.

SERM Intermediate for Selective Estrogen Receptor Modulator Development

Vendor documentation and patent literature indicate that 6-methoxy-tetralin-acetamide derivatives serve as intermediates in SERM synthesis, where the 6-methoxy group acts as a masked phenol that can be unveiled by selective ether cleavage [1][2]. The target compound's (+)-configuration and N,N-dimethylamide side chain provide a specific substitution pattern that can be elaborated to SERM candidates targeting estrogen receptor alpha. Its computed LogP of 2.4 and moderate molecular weight place it within favorable drug-like property space for central nervous system penetration, a relevant parameter for SERMs with potential CNS activity.

Quote Request

Request a Quote for (+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.